molecular formula C16H16O4 B13434156 (R)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

(R)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid

Cat. No.: B13434156
M. Wt: 272.29 g/mol
InChI Key: RQJWOLFMWKZKCJ-AWEZNQCLSA-N
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Description

®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a hydroxyl group, a methoxy group, and two phenyl groups attached to a propanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and methanol.

    Grignard Reaction: A Grignard reagent is prepared by reacting phenylmagnesium bromide with benzaldehyde to form a diphenylmethanol intermediate.

    Oxidation: The intermediate is then oxidized to form the corresponding ketone.

    Reduction: The ketone undergoes a reduction reaction to introduce the hydroxyl group, forming ®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.

Industrial Production Methods

Industrial production of ®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and inflammatory signaling.

Comparison with Similar Compounds

Similar Compounds

    Mandelic Acid: Similar in structure but lacks the methoxy group.

    Phenylpropanoic Acid: Similar backbone but lacks the hydroxyl and methoxy groups.

    Alpha-Lipoic Acid: Contains a similar chiral center but has different functional groups.

Uniqueness

®-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(2R)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid

InChI

InChI=1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19)/t14-/m0/s1

InChI Key

RQJWOLFMWKZKCJ-AWEZNQCLSA-N

Isomeric SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C(=O)O)O

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)O

Origin of Product

United States

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